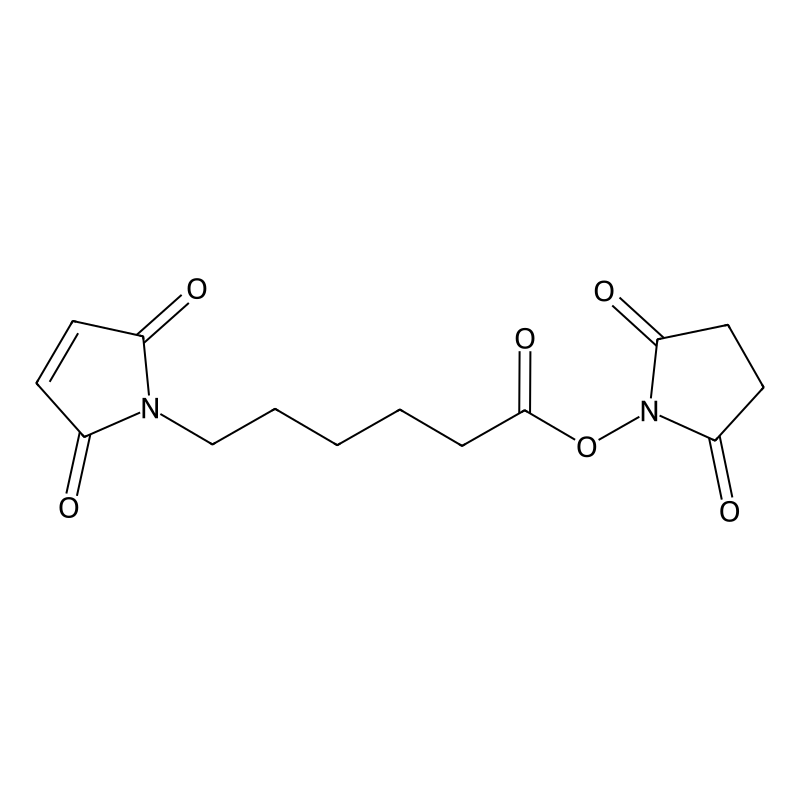

6-Maleimidohexanoic acid N-hydroxysuccinimide ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Crosslinking Agent

- NHS-SMCC is a bifunctional crosslinking agent. This means it has two reactive groups that can form covalent bonds with other molecules.

- One end of the molecule contains an N-hydroxysuccinimide (NHS) ester group, which can react with primary amines (present in proteins) to form stable amide bonds. PubChem:

- The other end contains a maleimide group, which can react with sulfhydryl groups (thiols) present in cysteine residues of proteins to form thioether bonds. PubChem:

Due to this dual functionality, NHS-SMCC is widely used to crosslink proteins together to study protein-protein interactions or to immobilize proteins on surfaces for assays.

Advantages of NHS-SMCC

- NHS-SMCC offers several advantages over other crosslinking agents:

- Water solubility: It is readily soluble in water, making it convenient for biological applications.

- Selectivity: The NHS group reacts selectively with primary amines, while the maleimide group reacts specifically with thiols. This selectivity minimizes unwanted side reactions.

- Cleavable crosslinker: NHS-SMCC can be cleaved under reducing conditions (with reducing agents that break disulfide bonds), allowing researchers to dissociate the crosslinked molecules if needed.

Applications in Research

NHS-SMCC finds applications in various areas of scientific research, including:

- Protein-protein interaction studies: By crosslinking proteins together, researchers can gain insights into how proteins interact with each other.

- Immunoconjugate formation: NHS-SMCC can be used to attach drugs, enzymes, or other molecules to antibodies, creating targeted therapies or research tools.

- Protein immobilization: NHS-SMCC can be used to immobilize proteins on surfaces like biosensor chips or chromatography beads for various assays and purification techniques.

6-Maleimidohexanoic acid N-hydroxysuccinimide ester is a heterobifunctional cross-linking reagent widely used in biochemical applications. It features both maleimide and N-hydroxysuccinimide functional groups, which allow for selective conjugation to biomolecules. The compound's empirical formula is with a molecular weight of approximately 308.29 g/mol. It appears as a solid and has a melting point range of 67-73 °C . This compound is particularly valuable for its ability to form stable linkages with primary amines and sulfhydryl groups, making it essential in the preparation of enzyme immunoconjugates and hapten-carrier molecule conjugates .

NHS-SMCC acts as a bifunctional linker. The NHS ester end reacts selectively with primary amines on one biomolecule, while the maleimide group reacts specifically with thiol groups on another biomolecule, creating a stable covalent linkage between the two []. This allows researchers to attach antibodies, enzymes, or other biomolecules to surfaces, carriers, or other biomolecules for various applications.

- NHS-SMCC may cause irritation to skin, eyes, and respiratory system.

- It is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- Specific data on toxicity is not readily available.

The primary reactions involving 6-Maleimidohexanoic acid N-hydroxysuccinimide ester include:

- Amide Bond Formation: The N-hydroxysuccinimide ester reacts with primary amines at a buffered pH of 7.5, forming stable amide bonds.

- Thioether Linkage: At a slightly acidic pH (6.8), the maleimide group reacts specifically with free sulfhydryl groups, resulting in thioether linkages .

These reactions facilitate the targeted conjugation of proteins and other biomolecules, which is crucial for various applications in biochemistry and molecular biology.

6-Maleimidohexanoic acid N-hydroxysuccinimide ester exhibits significant biological activity due to its ability to form stable conjugates with proteins and peptides. This property makes it useful for:

- Immunoassays: Enhancing the detection sensitivity of antibodies by conjugating them to enzymes or fluorescent markers.

- Therapeutic

The synthesis of 6-Maleimidohexanoic acid N-hydroxysuccinimide ester typically involves the following steps:

- Preparation of Maleimidohexanoic Acid: This is achieved through the reaction of hexanoic acid with maleic anhydride.

- Formation of N-Hydroxysuccinimide Ester: The maleimidohexanoic acid is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

This method ensures high purity and yields suitable for laboratory use .

The applications of 6-Maleimidohexanoic acid N-hydroxysuccinimide ester are extensive, including:

- Cross-Linking Reagents: Used in the formation of stable conjugates between proteins and other biomolecules.

- Enzyme Immunoconjugates: Essential for developing assays that require enzyme-linked antibodies.

- Protein Labeling: Facilitates the labeling of proteins with fluorescent dyes or other markers for visualization in various assays .

These applications highlight its versatility in both research and clinical settings.

Interaction studies involving 6-Maleimidohexanoic acid N-hydroxysuccinimide ester often focus on its reactivity with different biomolecules. Research has demonstrated that this compound can selectively bind to proteins containing free amines or thiols, allowing for controlled modification without affecting other functional groups. Such studies are vital for understanding how modifications influence protein function and stability, particularly in therapeutic contexts .

Several compounds share structural similarities with 6-Maleimidohexanoic acid N-hydroxysuccinimide ester, including:

- N-Hydroxysuccinimide Ester: Commonly used for coupling reactions but lacks the maleimide functionality, limiting its specificity towards sulfhydryl groups.

- Maleimidopropionic Acid: Similar in reactivity but has a shorter carbon chain, potentially affecting sterics and solubility.

- Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate: A more complex structure that provides additional functionalization options but may complicate synthesis.

Comparison TableCompound Name Functional Groups Unique Features 6-Maleimidohexanoic Acid N-Hydroxysuccinimide Ester Maleimide, N-Hydroxysuccinimide Heterobifunctional, specific reactivity N-Hydroxysuccinimide Ester N-Hydroxysuccinimide Lacks maleimide functionality Maleimidopropionic Acid Maleimide Shorter carbon chain Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate Maleimide, Succinimidyl More complex structure; additional functionalization

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| 6-Maleimidohexanoic Acid N-Hydroxysuccinimide Ester | Maleimide, N-Hydroxysuccinimide | Heterobifunctional, specific reactivity |

| N-Hydroxysuccinimide Ester | N-Hydroxysuccinimide | Lacks maleimide functionality |

| Maleimidopropionic Acid | Maleimide | Shorter carbon chain |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Maleimide, Succinimidyl | More complex structure; additional functionalization |

The unique combination of functionalities in 6-Maleimidohexanoic acid N-hydroxysuccinimide ester allows it to serve specific roles that other similar compounds cannot fulfill as effectively, particularly in targeted bioconjugation applications.

Heterobifunctional Reactivity Profile

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (EMCS) is a true heterobifunctional cross-linker that combines an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-selective maleimide on opposite ends of an eight-atom aliphatic spacer (≈ 9.4 Å) [1].

| Physicochemical attribute | Quantitative detail | Relevance |

|---|---|---|

| Molecular formula / mass | C₁₄H₁₆N₂O₆, 308.29 g mol⁻¹ [1] | Defines stoichiometry in coupling calculations |

| Spacer length | 8 atoms, 9.4 Å (center-to-center) [1] | Confers medium reach, minimizing steric clash while retaining selectivity |

| Functional termini | NHS ester (amine-reactive) / maleimide (thiol-reactive) [1] | Enables sequential or one-pot two-site conjugation |

| Typical solvents | DMF, DMSO; hydrolytically unstable in aqueous media [1] | Anhydrous handling preserves activity |

Sequential strategy. Conjugations usually proceed by first reacting the NHS ester with accessible lysyl or N-terminal amino groups, removing excess reagent, and subsequently coupling the embedded maleimide to a free thiol. This order minimizes premature maleimide hydrolysis and maximizes overall yield.

NHS Ester–Amine Coupling Dynamics

The NHS ester of EMCS acylates primary aliphatic amines through a tetrahedral intermediate that collapses to a stable amide while releasing NHS. Reaction and side-reaction kinetics are summarized below.

| Parameter (25 °C) | Condition | Measured value | Source |

|---|---|---|---|

| Second-order rate constant for amide formation (ethylamine model) | pH 8.5, 500 mM amine | 1.5 × 10³ M⁻¹ s⁻¹ [2] | 66 |

| Pseudo-first-order k′ under the above conditions | pH 8.5 | 4.6 × 10⁻³ s⁻¹ [2] | 66 |

| Hydrolysis half-life (no amine) | pH 7.0, 0 °C | 4–5 h [3] | 22 |

| Hydrolysis half-life (no amine) | pH 8.6, 4 °C | 10 min [3] | 22 |

| Typical half-life range for NHS esters (PEG analogues) | pH 8.0, 25 °C | 10–34 min [4] | 42 |

Key mechanistic insights

- Competition with hydrolysis. Hydrolysis accelerates ~35-fold when pH rises from 7.0 to 8.6 [3], shortening the available coupling window.

- Buffer requirements. Amine-free buffers (phosphate, HEPES, borate) at pH 7.2–8.5 favor acylation; Tris or glycine quench the reaction by competing for the NHS ester [3].

- Reactivity modulation. Lysine reactivity toward NHS esters is governed by local pKa; lowering the ammonium pKa diminishes nucleophilicity and flattens selectivity between N-terminal and ε-amino sites [5].

Maleimide–Thiol Reaction Specificity

The maleimide terminus undergoes a Michael-type addition with thiolate, yielding an irreversible thioether.

| Kinetic metric | Experimental setting | Value | Source |

|---|---|---|---|

| Second-order k₂ | pH 7.4, 37 °C, model peptides | (0.8–1) × 10⁴ M⁻¹ s⁻¹ [6] | 62 |

| Classification as “fast cysteine bioconjugation” | k₂ ≈ 10²–10⁴ M⁻¹ s⁻¹ [7] | 58 |

Selectivity features

- pH window 6.5–7.5. Ensures thiolate availability while suppressing competing amine addition and minimizing maleimide hydrolysis [3].

- Loss of specificity above pH 8.5. At higher pH maleimide can react with primary amines and is rapidly ring-opened to maleamic acid, terminating further conjugation [3] [8].

- Thiol exchange vs. hydrolysis. In biological thiol excess, retro-Michael turnover can exchange the initial thiol unless the succinimide ring is hydrolyzed to a non-eliminable succinamic acid (SATE) [9].

Reaction pH and Buffer System Dependencies

| Variable | Effect on NHS ester step | Effect on maleimide step | Representative data |

|---|---|---|---|

| pH increase (7 → 8.6) | - Coupling rate ↑ 2- to 3-fold - Hydrolysis ↑ > 20-fold [3] | - Thiol addition rate ↑ (more thiolate) - Specificity ↓ (> 8.5) [3] | 22 |

| Weakening buffer capacity (0.1× PBS, pH 6.0) | Minimal change | Gelation time for PEG-maleimide hydrogels extended 40–100 ×, showing marked rate suppression [10] | 8 |

| Inclusion of citrate (pH 5.8–6.4) | Not recommended – NHS half-life falls | Slows thiol reaction further without altering final modulus [10] | 8 |

Practical guidelines

- Conduct EMCS reactions in phosphate or carbonate buffer at pH 7.2–7.4 to balance NHS efficiency with manageable hydrolysis.

- For two-step protocols, quench remaining NHS ester before exposing the conjugate to thiol to avoid cross-reaction.

- Maintain EDTA (0.5–1 mM) to chelate trace metals that catalyze thiol oxidation during maleimide coupling [3].

Hydrolysis and Stability Under Varying Conditions

| Degradation pathway | Typical half-life / rate | Conditions | Consequence for EMCS workflows | Source |

|---|---|---|---|---|

| NHS ester hydrolysis | 4–5 h | pH 7.0, 0 °C | Slow but unavoidable; prepare fresh solutions [3] | 22 |

| NHS ester hydrolysis | 10 min | pH 8.6, 4 °C | Rapid loss demands low-temperature handling when higher pH is required [3] | 22 |

| Maleimide ring hydrolysis (SITE → SATE) | t₁⁄₂ ≈ 142 h (N-ethyl), 0.41 h (N-(CH₂)₂NH₂) | pH 7.4, 37 °C; electron-withdrawing N-substituents accelerate [9] | Ring-opened SATE resists thiol exchange, increasing in-vivo stability [9] | 57 |

| Maleimide loss of thiol specificity | Evident > pH 8.5 | Aqueous buffers | Competing amide formation and maleamic acid generation [3] [8] | 22, 47 |

| Solid-state stability | No measurable decay for ≥ 12 months | Desiccated, −20 °C [1] | Long-term storage as dry powder | 45 |

Strategic implications.

- Carry out reactions promptly after dissolving EMCS and keep solutions on ice when preparative delays are unavoidable.

- If long-term serum stability of conjugates is critical, forced ring opening (mild base or extended incubation) can pre-empt thiol exchange by converting the thiosuccinimide to the hydrolytically robust succinamic form [9].

Key Takeaways

- EMCS’s bifunctional design enables orthogonal, sequential conjugation to lysyl amines and cysteinyl thiols within a single linker scaffold.

- NHS ester kinetics are fast enough for efficient labeling (k₂ ≈ 10³ M⁻¹ s⁻¹) but are highly sensitive to pH-accelerated hydrolysis.

- Maleimide–thiol coupling proceeds an order of magnitude faster than typical SPAAC reactions, with maximal specificity at physiological pH.

- Reaction conditions—particularly pH and buffer composition—provide powerful levers to fine-tune rate and selectivity for each functional end.

- Understanding hydrolytic liabilities of both functional groups is essential for designing robust conjugation protocols and predicting long-term stability of EMCS-derived bioconjugates.

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

3: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

4: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

5: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

6: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.